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# discovery of 3-Amino-5-hydroxybenzoic acid as a natural product

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Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzoic acid

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An In-depth Technical Guide on the Discovery of **3-Amino-5-hydroxybenzoic Acid** as a Natural Product

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**3-Amino-5-hydroxybenzoic acid** (AHBA) is a naturally occurring aromatic amino acid of significant interest in the field of pharmacology and biotechnology. It is not typically found as an end-product with potent biological activity on its own, but rather serves as a crucial C7N aminoshikimate starter unit in the biosynthesis of a wide array of complex secondary metabolites. Its discovery was a pivotal step in understanding the formation of the ansamycin family of antibiotics (e.g., Rifamycin, Geldanamycin), the mitomycins, and other related natural products. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biosynthetic significance of AHBA, with detailed experimental protocols and data presented for research and development purposes.

## **Discovery and Isolation**

The identification of **3-amino-5-hydroxybenzoic acid** as a new natural aromatic amino acid was first reported in the early 1980s. Its discovery was the result of biosynthetic studies aimed at elucidating the origins of the mC7N (meta-amino, seven-carbon) nucleus common to ansamycin antibiotics. Researchers hypothesized the existence of a specific aromatic precursor and devised experiments to isolate and identify it from bacterial fermentation broths.



### **Producing Organisms**

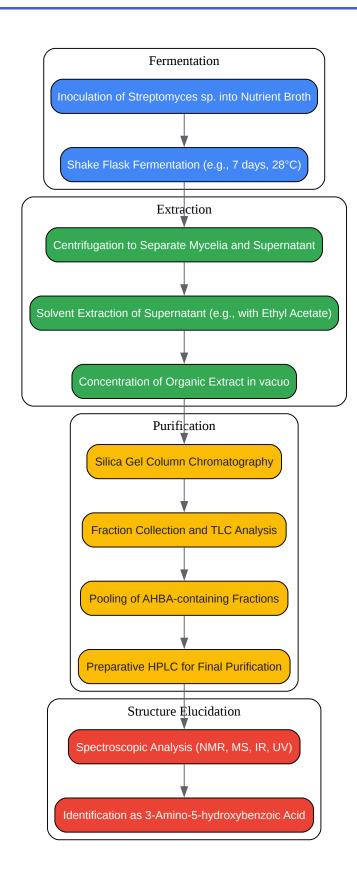
AHBA is primarily produced by various species of Actinomycetes, which are well-known for their ability to synthesize a diverse range of secondary metabolites. Key organisms implicated in AHBA production include:

- Streptomyces species (producers of actamycin and other ansamycins)[1]
- Amycolatopsis mediterranei (producer of rifamycin B)
- Streptomyces lavendulae (producer of mitomycin C)[2]

## **Experimental Workflow for Discovery and Isolation**

The logical workflow to discover and isolate a biosynthetic intermediate like AHBA involves a multi-step process, from culturing the microorganism to the final purification and characterization of the target molecule.





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Caption: Workflow for the discovery and isolation of AHBA.



# Structure Elucidation and Physicochemical Properties

The structure of the isolated compound was determined using a combination of spectroscopic techniques. These methods provided the necessary data to confirm its identity as **3-amino-5-hydroxybenzoic acid**.

## **Physicochemical Data**

The fundamental properties of AHBA are summarized in the table below.

Property	Value	Reference
Molecular Formula	С7Н7NО3	[3]
Molecular Weight	153.14 g/mol	[3]
CAS Number	76045-71-1	[3]
Appearance	Solid	[4]
Solubility	DMSO: ~3 mg/mL, DMF: ~1 mg/mL	[4]
UV λmax	227 nm	[3][4]

#### **Spectroscopic Data**

The following tables summarize the key spectroscopic data used for the structural confirmation of AHBA.

Table 2.1: <sup>1</sup>H NMR Spectroscopic Data

Solvent: CD3OD, Frequency: 400 MHz



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
6.87	dd	1.6, 2.1	Aromatic H	[5]
6.78	dd	1.3-3, 2.1	Aromatic H	[5]
6.37	t	2.1	Aromatic H	[5]

Table 2.2: Mass Spectrometry Data

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

m/z Value	Relative Intensity	Interpretation	Reference
154.0499	100%	[M+H] <sup>+</sup>	[3]
152.03523	32.20%	Fragment ion	[3]
136.03944	13.10%	Fragment ion (loss of H <sub>2</sub> O)	[3]
110.06011	6.10%	Fragment ion	[3]
109.02941	17.20%	Fragment ion	[3]
108.0455	100%	Fragment ion (loss of COOH and H)	[3]

Table 2.3: Inferred IR and <sup>13</sup>C NMR Data

Note: Specific experimental data for naturally isolated AHBA is not readily available in the searched literature. The following are inferred from related compounds and general chemical principles.



Data Type	Expected Peaks/Shifts	Rationale
IR (cm <sup>-1</sup> )	~3400-3200 (N-H, O-H stretching), ~3000 (aromatic C-H stretching), ~1680 (C=O stretching of carboxylic acid), ~1600, 1500 (aromatic C=C stretching), ~1250 (C-O stretching)	Based on the functional groups present (amine, hydroxyl, carboxylic acid, aromatic ring).
<sup>13</sup> C NMR (ppm)	~170 (C=O), ~158 (C-OH), ~148 (C-NH <sub>2</sub> ), ~132 (quaternary C), ~108-115 (aromatic CH carbons)	Estimated chemical shifts based on the electronic environment of each carbon atom in the aromatic ring and the deshielding effects of the substituents.

## **Biosynthesis of 3-Amino-5-hydroxybenzoic Acid**

AHBA is synthesized via a specialized branch of the shikimate pathway, often referred to as the aminoshikimate pathway. This pathway diverges from the primary metabolic route that produces aromatic amino acids like tyrosine and phenylalanine. The key enzyme responsible for the final step in AHBA formation is AHBA synthase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[6]



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Caption: The aminoshikimate pathway for AHBA biosynthesis.



## **Biological Activity**

The primary biological significance of AHBA is its role as a dedicated precursor for a variety of important natural products. While some reports suggest it may have intrinsic antimicrobial properties, detailed studies and quantitative data on its own bioactivity are limited in the available literature.

Table 4.1: Known Biological Roles and Activities of AHBA



Activity Type	Description	Quantitative Data (if available)	Reference
Biosynthetic Precursor	Serves as the C7N starter unit for the polyketide synthase (PKS) machinery that assembles ansamycin antibiotics (e.g., actamycin, rifamycin) and mitomycin C.	Not Applicable	[2]
Antimicrobial Activity	It has been suggested that AHBA may possess antimicrobial properties by binding to bacterial DNA, but specific MIC or zone of inhibition data are not widely reported.	Lacking in available literature	[7]
Enzyme Inhibition	No specific, potent enzyme inhibitory activity has been prominently reported for AHBA itself.	Not reported	
Cytotoxicity	No significant cytotoxicity data for AHBA has been found in the reviewed literature.	Not reported	

## **Experimental Protocols**

The following are detailed, reconstructed methodologies for the production, isolation, and analysis of AHBA based on established techniques in natural product chemistry.



#### **Fermentation Protocol**

- Strain and Medium: Use a known AHBA-producing strain, such as Streptomyces sp. or Amycolatopsis mediterranei. Prepare a suitable fermentation medium (e.g., 500 mL baffled flasks containing 100 mL of a medium with glucose, yeast extract, peptone, and mineral salts).
- Inoculation: Inoculate the production flasks with a 5% (v/v) seed culture grown for 48 hours.
- Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 28°C for 7 to 10 days.
- Monitoring: Monitor the fermentation for growth (mycelial dry weight) and pH.

#### **Isolation and Purification Protocol**

- Harvesting: After incubation, harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the supernatant from the mycelial cake.
- Extraction: Adjust the pH of the supernatant to 3.0 with HCl. Extract the acidified supernatant three times with an equal volume of ethyl acetate.
- Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate.
   Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
- Column Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel. Apply the dried slurry to the top of a silica gel column (e.g., 60-120 mesh) pre-equilibrated with a non-polar solvent like hexane.
- Elution: Elute the column with a stepwise gradient of increasing polarity, for example, from hexane:ethyl acetate to pure ethyl acetate, and then to ethyl acetate:methanol mixtures.
- Fraction Analysis: Collect fractions (e.g., 10 mL each) and analyze them by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1) and visualizing under UV light (254 nm).
- Pooling and Final Purification: Pool the fractions containing the spot corresponding to AHBA.
   Concentrate the pooled fractions and perform a final purification step using preparative High-



Performance Liquid Chromatography (HPLC) on a C18 column with a water:acetonitrile gradient to obtain pure AHBA.

#### **Spectroscopic Analysis Protocol**

- NMR Spectroscopy: Dissolve a 5-10 mg sample of pure AHBA in a suitable deuterated solvent (e.g., Methanol-d<sub>4</sub> or DMSO-d<sub>6</sub>). Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher spectrometer.
- Mass Spectrometry: Prepare a dilute solution of AHBA in methanol. Analyze by electrospray
  ionization mass spectrometry (ESI-MS) in both positive and negative ion modes to obtain the
  molecular weight and fragmentation pattern.
- UV-Vis Spectroscopy: Prepare a solution of AHBA in methanol and record the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

#### Conclusion

The discovery of **3-Amino-5-hydroxybenzoic acid** was a landmark in the study of antibiotic biosynthesis. While it does not appear to be a potent bioactive agent in its own right, its role as a fundamental building block for pharmacologically vital compounds is undisputed. The methodologies outlined in this guide provide a framework for the isolation and study of AHBA, which continues to be a molecule of interest for biosynthetic engineering and the discovery of novel natural products. Further research is warranted to explore any potential intrinsic biological activities of AHBA and its derivatives.

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#### References

- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1 [smolecule.com]



- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Amino-5-hydroxybenzoic acid [myskinrecipes.com]
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